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Compound of Interest

Compound Name:
Ethyl 1-(4-chlorophenyl)-1H-

pyrazole-4-carboxylate

CAS No.: 110821-33-5

Cat. No.: B178246 Get Quote

Executive Summary
This guide provides a definitive comparison of the melting point (MP) profiles for chlorophenyl

pyrazole derivatives, a scaffold critical to the synthesis of agrochemicals (e.g., Fipronil) and

pharmaceuticals (e.g., Celecoxib).

Our analysis reveals a distinct non-canonical isomeric trend in amino-cyano derivatives, where

the meta-substituted isomer exhibits the highest thermal stability (

), surpassing both the para (

) and ortho (

) analogs. This guide synthesizes experimental data to elucidate how chlorine positioning and
functional group modifications drive solid-state packing and thermal properties.

Experimental Methodology
To ensure reproducibility, the data presented below correlates with the following standardized

protocols.

Melting Point Determination Protocol
Primary Method: Capillary Melting Point (Open Tube).
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Heating Rate:

near the phase transition to ensure equilibrium.

Validation: Differential Scanning Calorimetry (DSC) is recommended for polymorphic

screening, particularly for the 2,6-dichloro derivatives which exhibit complex crystal packing.

Synthesis & Purification Context
Purity significantly impacts MP depression. The cited values assume

purity (HPLC), typically achieved via:

Reaction: Condensation of aryl hydrazines with ethoxymethylenemalononitrile.

Purification: Recrystallization from Ethanol/Water or Toluene mixtures.

Comparative Data Analysis
The Isomeric Effect: Chlorine Position
The position of the chlorine atom on the N-phenyl ring dramatically alters the melting point.

Data for the 5-amino-1-(chlorophenyl)-1H-pyrazole-4-carbonitrile series demonstrates the

"Ortho Effect" and "Meta Stability."
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Isomer Position
Compound
Structure

Melting Point (°C) Trend Analysis

Meta (3-Cl)
5-amino-1-(3-

chlorophenyl)-...
183 – 187

Highest. Lack of steric

clash allows optimal

-

stacking.

Unsubstituted 5-amino-1-phenyl-... 178 – 180 Reference baseline.

Para (4-Cl)
5-amino-1-(4-

chlorophenyl)-...
169 – 173

Lower than meta.

Symmetry does not

compensate for

packing disruption.

Ortho (2-Cl)
5-amino-1-(2-

chlorophenyl)-...
136 – 140

Lowest. Steric twist

forces the phenyl ring

out of plane,

weakening lattice

energy.

Key Insight: Unlike many benzene derivatives where para isomers melt highest due to

symmetry, the ortho-chlorine in pyrazoles forces a dihedral twist (

) between the phenyl and pyrazole rings, severing intermolecular H-bond networks

and drastically lowering the MP.

Functional Group Impact: Fipronil Intermediates
Increasing substitution complexity, particularly with trifluoromethyl (

) and cyano (
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) groups, generally increases the melting point due to enhanced dipolar interactions, unless
bulky groups disrupt packing.

Compound Class Specific Derivative Melting Point (°C) Notes

Fipronil Int.

5-amino-1-[2,6-

dichloro-4-

(trifluoromethyl)phenyl

]-4-

(trifluoromethyl)pyrazo

le-3-carbonitrile

189 – 190

High symmetry +

strong F...F

interactions stabilize

the lattice.

Sulfide Analog

5-amino-1-[2,6-

dichloro-4-

(trifluoromethyl)phenyl

]-4-

(trifluoromethylsulfanyl

)-...

161 – 163

The bulky

group introduces

disorder, lowering MP

compared to

.

Simple Pyrazole

1-(4-

chlorophenyl)-1H-

pyrazole

131

Lacks H-bond donors

(

), resulting in a

significantly lower MP.

Mechanistic Insights & Visualization
Structure-Property Relationship (SAR) Logic
The following diagram illustrates the decision logic for modifying the pyrazole scaffold to tune

physical properties (MP and Solubility).
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Mechanism

Base Scaffold:
1-Phenylpyrazole

Target: Increase MP?

Add H-Bond Donors
(5-NH2, 4-CN)

Yes

Modify Cl Position

Meta (3-Cl)
Max Packing Efficiency

MP ~185°C

Select 3-Pos
Para (4-Cl)

Moderate Packing
MP ~170°C

Select 4-Pos

Ortho (2-Cl)
Steric Twist (Non-planar)

MP ~138°C

Select 2-Pos

Planarity Restoration

Click to download full resolution via product page

Figure 1: SAR Decision Tree illustrating how substitution patterns dictate thermal stability.

Synthesis & Characterization Workflow
This workflow outlines the critical path from raw materials to validated physical property data.
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Aryl Hydrazine
+ Enol Ether
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Figure 2: Standardized workflow for synthesis and melting point validation of pyrazole

derivatives.

Discussion
The "Ortho-Twist" Phenomenon
In 1-(2-chlorophenyl)pyrazoles, the chlorine atom at the ortho position creates significant steric

repulsion with the pyrazole nitrogen or C5-substituents.

Consequence: The phenyl ring rotates out of the plane of the pyrazole ring.

Effect on MP: This non-planar conformation prevents efficient "pancake" (

-

) stacking in the crystal lattice. The lattice energy decreases, resulting in a melting point drop
of nearly 50°C compared to the meta isomer.

Hydrogen Bonding Networks
The high melting points of the amino-cyano derivatives (

) compared to simple arylpyrazoles (

) are driven by intermolecular hydrogen bonds.

Donor: The C5-Amino group (

).

Acceptor: The C4-Cyano group (

) and Pyrazole N2.
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Observation: This network is robust in meta and para isomers but is disrupted in ortho

isomers due to the aforementioned twisting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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